molecular formula C12H13N3O4S B2687321 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea CAS No. 866043-22-3

3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea

Cat. No.: B2687321
CAS No.: 866043-22-3
M. Wt: 295.31
InChI Key: DNZQFHFUVRGPNA-UHFFFAOYSA-N
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Description

3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that features both an oxazole ring and a sulfonylurea group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonylurea Group: This step usually involves the reaction of an amine with a sulfonyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the oxazole ring or the sulfonylurea group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may have applications in several fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-chlorobenzenesulfonyl)urea
  • 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)thiourea

Uniqueness

The uniqueness of 3-(3-methyl-1,2-oxazol-5-yl)-1-(4-methylbenzenesulfonyl)urea may lie in its specific combination of functional groups, which could confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-3-5-10(6-4-8)20(17,18)15-12(16)13-11-7-9(2)14-19-11/h3-7H,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZQFHFUVRGPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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